![molecular formula C17H21NO B3171819 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine CAS No. 946698-80-2](/img/structure/B3171819.png)
4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine
Descripción general
Descripción
“4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine” is a biochemical compound used for proteomics research . It has a molecular formula of C17H21NO and a molecular weight of 255.35 .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the SMILES notation: CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C©©C .Aplicaciones Científicas De Investigación
Environmental Occurrence and Toxicity
Synthetic phenolic antioxidants, related to 4-[4-(Tert-butyl)phenoxy]-3-methylphenylamine, have been extensively used in industries to prevent oxidation and prolong product shelf life. However, these compounds, including derivatives like 2,6-di-tert-butyl-4-methylphenol and 2,4-di-tert-butyl-phenol, have been detected in various environmental matrices such as indoor dust, outdoor air particulates, sea sediment, and river water. Recent studies have emphasized the necessity of understanding the environmental behaviors, human exposure, and potential toxicity of these compounds. Specifically, certain transformation products of these compounds may exhibit higher toxicity than the parent compound, with effects including hepatic toxicity, endocrine disruption, and potential carcinogenicity. This highlights the need for future research to focus on the contamination patterns, environmental behaviors, and toxicity of these compounds, as well as the development of novel synthetic phenolic antioxidants with lower toxicity and environmental impact (Liu & Mabury, 2020).
Environmental Pollution and Endocrine Disruption
Another derivative, 4-tert-Octylphenol, a degradation product of non-ionic surfactants and a material used in industrial applications, has been identified as a multimedia compound detected in all environmental compartments. Its presence in environmental waters has been a significant concern due to its biodegradability and the toxicity of its degradation products. The compound's endocrine disrupting activities have been documented, highlighting the need for more comprehensive research to understand its toxicities and develop more effective removal techniques from environmental waters (Olaniyan et al., 2020).
Bioactivities of Analogs
2,4-Di-tert-butylphenol and its analogs, which share structural similarities with this compound, have been recognized for their bioactivities. These compounds are produced as secondary metabolites by various organisms and exhibit potent toxicity against a wide range of testing organisms. However, the reasons behind the production of these autotoxic compounds and their primary functions in the producing organisms remain unclear. More research is needed to understand the biological roles and potential applications of these compounds (Zhao et al., 2020).
Sorption to Soil and Organic Matter
Phenoxy herbicides, including those related to this compound, have been studied for their sorption properties in soil and organic matter. Understanding the soil parameters and sorption coefficients is crucial for rationalizing the behavior of these herbicides in the environment. This knowledge is vital for developing effective strategies to manage and mitigate the environmental impact of these compounds (Werner et al., 2012).
Propiedades
IUPAC Name |
4-(4-tert-butylphenoxy)-3-methylaniline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H21NO/c1-12-11-14(18)7-10-16(12)19-15-8-5-13(6-9-15)17(2,3)4/h5-11H,18H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IRRMTBZOZCLBJF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)N)OC2=CC=C(C=C2)C(C)(C)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H21NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.35 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![4-([1,1'-Biphenyl]-2-yloxy)-2-(trifluoromethyl)-phenylamine](/img/structure/B3171742.png)
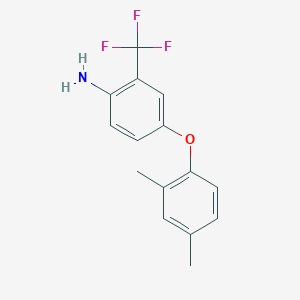
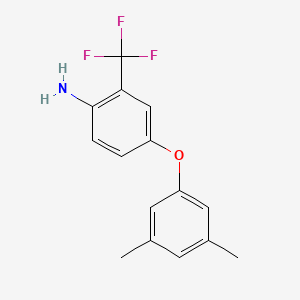
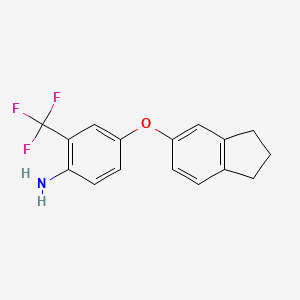
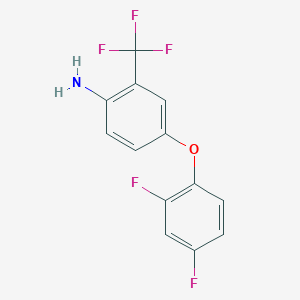
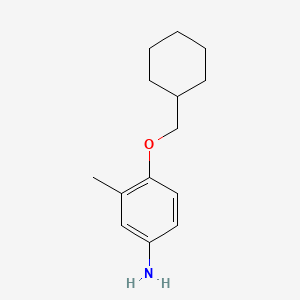

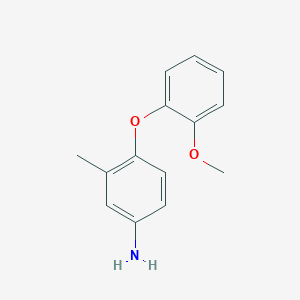
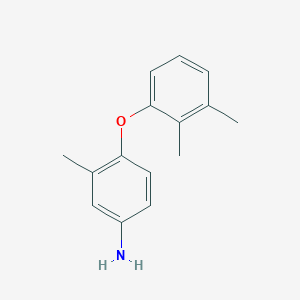
![N-[3-(4-Amino-2-methylphenoxy)phenyl]-N,N-dimethylamine](/img/structure/B3171806.png)



